molecular formula C9H11N3O B2422150 (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol CAS No. 297765-46-9

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

Cat. No. B2422150
CAS RN: 297765-46-9
M. Wt: 177.207
InChI Key: RNZBTHFXINDRDG-SECBINFHSA-N
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Description

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, also known as 2-azido-1-(4-methylphenyl)ethan-1-ol or 2-Azido-1-Methylphenylethanol, is an organic compound and a member of the phenylethanol family. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields and is used as a reagent, catalyst, and intermediate in various syntheses.

Scientific Research Applications

Organoelectrosynthesis

Research by Plzak and Wendt (1983) demonstrates the application of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in organoelectrosynthesis. They focused on the addition of anodically generated azide radicals to styrene, leading to various organic compounds containing the azido group. This work emphasizes the utility of azido compounds in electrochemical synthesis, highlighting their role in producing diverse organic products (Plzak & Wendt, 1983).

Solid-Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) explored the incorporation of azido groups, like those in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, into peptides. Their study demonstrates a copper(I)-catalyzed cycloaddition of terminal alkynes to azides on a solid phase, which is critical for constructing diverse peptide structures. This method proves essential for peptide synthesis involving azido groups (Tornøe, Christensen, & Meldal, 2002).

NMR Spectral Analysis

Coxon, Cambridge, and Nam (2004) demonstrated the use of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol derivatives in nuclear magnetic resonance (NMR) spectral studies. They focused on identifying β-prochiral protons in chiral esters, providing valuable information for structural analysis in organic chemistry (Coxon, Cambridge, & Nam, 2004).

Cyclization Reactions

Meng, Ge, Yang, and Wang (2011) utilized azido-phenyl-ethanones similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in cyclization reactions. Their work highlights the potential of azido compounds in organic synthesis, particularly in forming aminobenzofuran derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011).

QSAR Analysis in Antioxidant Research

Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, and Rakhimova (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of compounds similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. Their focus on antioxidant activities in new derivatives highlights the potential of azido compounds in the development of antioxidants (Drapak et al., 2019).

Photoinduced Copper-Catalyzed Azide-Alkyne Cycloaddition

Arslan and Tasdelen (2016) explored the use of azide compounds in the creation of inorganic/organic hybrid thermosets through a photoinduced copper-catalyzed azide–alkyne cycloaddition. This technique is crucial for developing high-performance materials with diverse applications (Arslan & Tasdelen, 2016).

properties

IUPAC Name

(1S)-2-azido-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZBTHFXINDRDG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

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